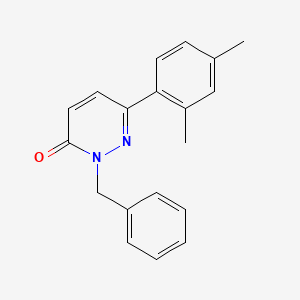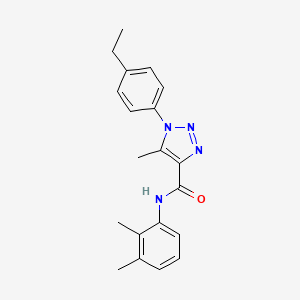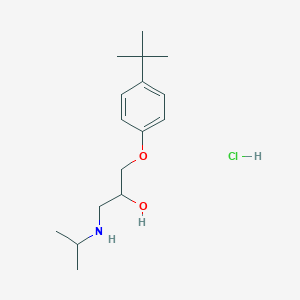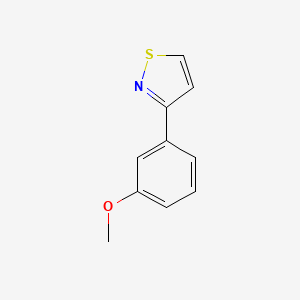
2-Benzyl-6-(2,4-dimethylphenyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Benzyl-6-(2,4-dimethylphenyl)pyridazin-3-one” is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-ones are an important class of compounds due to their diverse pharmacological activities . They have been used as a synthetic building block for designing and synthesis of new drugs .
Molecular Structure Analysis
The molecular formula of “this compound” is C19H18N2O. The molecule is not planar; the central pyridazine ring forms dihedral angles with the benzene rings .Scientific Research Applications
Synthesis and Molecular Docking
Synthesis and Antioxidant Activity : A study detailed the synthesis of novel pyridine and fused pyridine derivatives, showcasing the potential of such compounds for antimicrobial and antioxidant activities. These compounds, including pyridazinone derivatives, were synthesized via various chemical reactions and evaluated for their binding energies against specific proteins through in silico molecular docking screenings. The findings suggest moderate to good binding energies, indicating potential biological activity (Flefel et al., 2018).
Chemical Reactivity for Heterocyclic Systems : Another research focused on converting furanones bearing a pyrazolyl group into heterocyclic systems. This study synthesized various derivatives, including pyridazinones, showcasing the reactivity and potential application of such compounds in creating heterocyclic systems with significant antiviral activity (Hashem et al., 2007).
Biological and Chemical Applications
Antihypertensive Activity and Potassium Channel Activation : A comprehensive study synthesized 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds, exploring new potassium channel activators with antihypertensive activity. These compounds demonstrated potent antihypertensive effects in tests with spontaneously hypertensive rats, indicating the therapeutic potential of such chemical structures in developing cardiovascular drugs (Bergmann & Gericke, 1990).
Antioxidant Properties and Synthetic Strategy : Investigation into the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols revealed a series with notable antioxidant properties. The study provided a general synthetic strategy, highlighting the importance of such compounds in the development of antioxidants (Wijtmans et al., 2004).
Synthesis of Pyridazinone Derivatives for Insect Growth Regulation : Research on pyridazinone derivatives for insect growth regulation demonstrated the synthesis of compounds with significant activity against certain pests. These findings contribute to the development of new insect growth regulators, showcasing the compound's potential in agricultural applications (Yun, 2008).
Mechanism of Action
Properties
IUPAC Name |
2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-8-9-17(15(2)12-14)18-10-11-19(22)21(20-18)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCQHINNPRJBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706703.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2706708.png)


![Methyl 5-[butanoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2706712.png)

![N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2706717.png)

![1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2706719.png)

![N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2706721.png)

methanone](/img/structure/B2706725.png)
